[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1042802-79-8
VCID: VC2907138
InChI: InChI=1S/C11H22N2S/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13/h1-10,12H2
SMILES: C1CCC(CC1)(CN)N2CCSCC2
Molecular Formula: C11H22N2S
Molecular Weight: 214.37 g/mol

[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine

CAS No.: 1042802-79-8

Cat. No.: VC2907138

Molecular Formula: C11H22N2S

Molecular Weight: 214.37 g/mol

* For research use only. Not for human or veterinary use.

[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine - 1042802-79-8

Specification

CAS No. 1042802-79-8
Molecular Formula C11H22N2S
Molecular Weight 214.37 g/mol
IUPAC Name (1-thiomorpholin-4-ylcyclohexyl)methanamine
Standard InChI InChI=1S/C11H22N2S/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13/h1-10,12H2
Standard InChI Key XDIJCJULDXMESE-UHFFFAOYSA-N
SMILES C1CCC(CC1)(CN)N2CCSCC2
Canonical SMILES C1CCC(CC1)(CN)N2CCSCC2

Introduction

Chemical Identity and Classification

[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine is a structurally complex organic compound containing both nitrogen and sulfur atoms in its molecular framework. It is identified in chemical databases by several key identifiers:

  • CAS Number: 1350989-08-0

  • Molecular Formula: C11H22N2S

  • Systematic Name: (1-thiomorpholin-4-ylcyclohexyl)methanamine

The compound features a cyclohexyl group substituted with both a methanamine group and a thiomorpholine ring, creating a unique chemical entity with potential for specific molecular interactions. The thiomorpholine component, which contains a sulfur atom in its heterocyclic structure, distinguishes this compound from related morpholine derivatives.

Structural Characteristics

Molecular Structure

[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine possesses a complex three-dimensional structure with specific connectivity between its constituent atoms. The central cyclohexyl ring serves as a scaffold to which both the thiomorpholine ring and the methanamine group are attached. This arrangement creates a molecule with distinct spatial orientation and potential for specific binding interactions.

The compound's structure can be described using various notations:

  • SMILES Notation: C1CCC(CC1)(CN)N2CCSCC2

  • InChI: InChI=1S/C11H22N2S/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13/h1-10,12H2

  • InChIKey: XDIJCJULDXMESE-UHFFFAOYSA-N

The molecular structure features a quaternary carbon atom at the junction of the cyclohexyl ring, methanamine group, and thiomorpholine ring, creating a branched architecture that influences the compound's three-dimensional configuration and reactivity.

Structural Elements

The compound consists of three primary structural elements:

  • A cyclohexyl ring: A six-membered saturated carbocyclic ring

  • A thiomorpholine ring: A six-membered heterocyclic ring containing nitrogen and sulfur atoms

  • A methanamine group: A primary amine attached to a methylene linker

The interconnection of these structural elements creates a molecule with specific spatial arrangement and functional group accessibility, potentially influencing its chemical behavior and biological activity.

Physical and Chemical Properties

The physical and chemical properties of [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine can be inferred from its molecular structure and similar compounds in its class. While specific experimental data on this compound is limited in the available literature, certain properties can be estimated based on structural analysis.

Molecular Properties

  • Molecular Weight: Calculated based on the molecular formula C11H22N2S

  • Carbon atoms: 11

  • Hydrogen atoms: 22

  • Nitrogen atoms: 2

  • Sulfur atoms: 1

Analytical Data

The compound's analytical characteristics include mass spectrometry data, which provides valuable information for identification and structural confirmation:

Table 1: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+215.15766149.1
[M+Na]+237.13960157.8
[M+NH4]+232.18420160.1
[M+K]+253.11354147.3
[M-H]-213.14310153.5
[M+Na-2H]-235.12505156.0
[M]+214.14983152.0
[M]-214.15093152.0

This collision cross-section data provides valuable information for mass spectrometry-based identification of the compound in various ionization states .

Research Status and Future Directions

The current research status of [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine appears limited, as indicated by the absence of literature and patent data in the PubChemLite database . This suggests that the compound may be:

  • A relatively novel or less-studied chemical entity

  • Primarily utilized as an intermediate or building block rather than as an end product

  • At an early stage of investigation with respect to its potential applications

Future research directions might include:

  • Comprehensive characterization of physical and chemical properties

  • Investigation of potential biological activities

  • Exploration of synthetic methodologies utilizing this compound

  • Structure-activity relationship studies to determine the influence of structural modifications

Analytical Methods for Identification

The identification and characterization of [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine can be accomplished using various analytical techniques:

Mass Spectrometry

Mass spectrometry provides critical information for the identification of this compound, with characteristic m/z values for various adducts as outlined in Table 1 . The predicted collision cross-section values further enhance the reliability of identification through ion mobility mass spectrometry techniques.

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